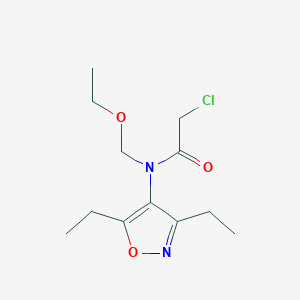

2-Chloro-N-(3,5-diethyl-1,2-oxazol-4-yl)-N-(ethoxymethyl)acetamide

Description

2-Chloro-N-(3,5-diethyl-1,2-oxazol-4-yl)-N-(ethoxymethyl)acetamide is a chloroacetamide derivative characterized by a 1,2-oxazole core substituted with diethyl groups at positions 3 and 5, coupled with an ethoxymethylamine moiety. This compound shares structural similarities with herbicides like alachlor and acetochlor but distinguishes itself through its oxazole heterocycle and dual N-substituents.

Properties

CAS No. |

87675-14-7 |

|---|---|

Molecular Formula |

C12H19ClN2O3 |

Molecular Weight |

274.74 g/mol |

IUPAC Name |

2-chloro-N-(3,5-diethyl-1,2-oxazol-4-yl)-N-(ethoxymethyl)acetamide |

InChI |

InChI=1S/C12H19ClN2O3/c1-4-9-12(10(5-2)18-14-9)15(8-17-6-3)11(16)7-13/h4-8H2,1-3H3 |

InChI Key |

LGXIUIXNONEXML-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NO1)CC)N(COCC)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(ethoxymethyl)acetamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Acetamide Formation: The final step involves the reaction of the isoxazole derivative with ethoxymethylamine and acetic anhydride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(ethoxymethyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Chloroacetamides

Structural and Functional Group Analysis

The compound’s key structural elements include:

- Chloroacetamide backbone : Common to herbicides like acetochlor and alachlor.

- 1,2-Oxazole ring : Unlike the phenyl or toluidine groups in most herbicides, this heterocycle may influence solubility and target specificity.

Table 1: Structural Comparison of Chloroacetamide Derivatives

| Compound Name | Core Structure | N-Substituents | Primary Use/Regulatory Status |

|---|---|---|---|

| Target Compound | 1,2-Oxazole | Ethoxymethyl, 3,5-diethyl-oxazol-4-yl | Unknown (structural inference) |

| Acetochlor (CAS 34256-82-1) | Phenyl | Ethoxymethyl, 2-ethyl-6-methylphenyl | Prohibited pesticide (Serbia, 2020) |

| Alachlor (CAS 15972-60-8) | Phenyl | Methoxymethyl, 2,6-diethylphenyl | Herbicide; restricted in some regions |

| 2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide | 1,3,5-Oxadiazole | 5-phenyl-oxadiazol-2-yl | Synthetic intermediate (pharmaceuticals) |

Key Observations :

Table 2: Environmental and Regulatory Profiles

| Compound | Soil Half-Life (Days) | Water Solubility (mg/L) | Regulatory Status |

|---|---|---|---|

| Target Compound | Not reported | Not reported | Not regulated |

| Acetochlor | 14–21 | 242 | Prohibited (Serbia) |

| Alachlor | 30–60 | 242 | Restricted (US, EU) |

Structure-Activity Relationships (SAR)

- N-Alkyl Substitution : Ethoxymethyl groups (as in acetochlor and the target compound) enhance lipid solubility, improving membrane penetration but increasing bioaccumulation risks .

- Heterocyclic Cores : Oxazole derivatives may exhibit higher target specificity for enzymes like acetolactate synthase (ALS) in plants compared to phenyl-based herbicides .

Biological Activity

Overview of 2-Chloro-N-(3,5-diethyl-1,2-oxazol-4-yl)-N-(ethoxymethyl)acetamide

Chemical Structure and Properties:

- Chemical Formula: C₁₃H₁₈ClN₃O₂

- Molecular Weight: Approximately 273.75 g/mol

- The compound features a chloro group, an oxazole ring, and an ethoxymethyl group, which may contribute to its biological properties.

Antimicrobial Activity

Compounds with oxazole rings have been studied for their antimicrobial properties. The presence of halogen substituents (like chlorine) often enhances the antimicrobial efficacy of such compounds. Research has shown that derivatives of oxazole can inhibit bacterial growth and show promise against various pathogens.

Anti-inflammatory Properties

Some compounds similar to 2-Chloro-N-(3,5-diethyl-1,2-oxazol-4-yl)-N-(ethoxymethyl)acetamide exhibit anti-inflammatory effects. This is particularly relevant in conditions like arthritis or other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines.

Enzyme Inhibition

Compounds containing oxazole moieties have been reported to act as enzyme inhibitors. For example, they may inhibit enzymes involved in metabolic pathways or those that contribute to disease progression in cancer or infectious diseases.

Study 1: Antimicrobial Efficacy

A study investigated a series of oxazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the oxazole ring significantly increased potency, suggesting that similar modifications could enhance the activity of 2-Chloro-N-(3,5-diethyl-1,2-oxazol-4-yl)-N-(ethoxymethyl)acetamide.

Study 2: Anti-inflammatory Effects

Another research article focused on the anti-inflammatory potential of oxazole-containing compounds. The study demonstrated that these compounds could reduce inflammation markers in vitro and in vivo models, highlighting their therapeutic potential in treating inflammatory diseases.

Study 3: Enzyme Inhibition

Research on enzyme inhibitors has shown that certain oxazole derivatives can effectively inhibit enzymes like cyclooxygenase (COX), which is crucial in inflammation pathways. This suggests that 2-Chloro-N-(3,5-diethyl-1,2-oxazol-4-yl)-N-(ethoxymethyl)acetamide could also possess similar inhibitory effects.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.